

## (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid solubility

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### Compound of Interest

Compound Name: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

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An In-Depth Technical Guide to the Solubility of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

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### Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is utilized as a key building block in the synthesis of various pharmaceutical agents.<sup>[1]</sup> A thorough understanding of its solubility characteristics is paramount for development professionals to navigate the complexities of pre-formulation, process chemistry, and dosage form design. This technical guide provides a comprehensive overview of the solubility of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, detailing the foundational principles of solubility, experimental determination, and discusses the critical factors that influence this essential physicochemical property.

### Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. For a drug to be effective, it must first be absorbed into the systemic circulation from the gastrointestinal fluids before it can be absorbed into the systemic circulation.<sup>[2][3]</sup> Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal clinical outcomes and the failure of otherwise potent drug candidates.<sup>[4][5]</sup>

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, with its specific stereochemistry, serves as an important chiral intermediate.<sup>[1]</sup> Characterizing its solubility informs critical decisions in:

- Lead Optimization: Early solubility data helps chemists modify molecular structures to improve drug-like properties.<sup>[4]</sup>
- Salt and Polymorph Screening: Different solid-state forms of a compound can exhibit vastly different solubilities.
- Process Chemistry: Solubility in various organic solvents is key to designing efficient crystallization and purification processes.<sup>[3]</sup>
- Formulation Development: Understanding the solubility profile across different pH values is essential for designing oral dosage forms that ensure consistent drug delivery.

This guide provides the necessary framework for researchers to expertly measure, understand, and modulate the solubility of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid.

### Physicochemical Properties of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

The intrinsic properties of a molecule are the primary determinants of its solubility. For the title compound, the key characteristics are summarized below:

Property	Value	Source
CAS Number	102936-05-0	[7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[9][10]
Molecular Weight	209.20 g/mol	[9][10]
Appearance	Crystalline Powder / Gray-white solid	[1][11]
Melting Point	~150 °C (decomposes)	[1][8]
pKa	(Estimate) The presence of a carboxylic acid group suggests it is a weak acid. The exact pKa would need experimental determination.	
XLogP3-AA	1.5	[10]

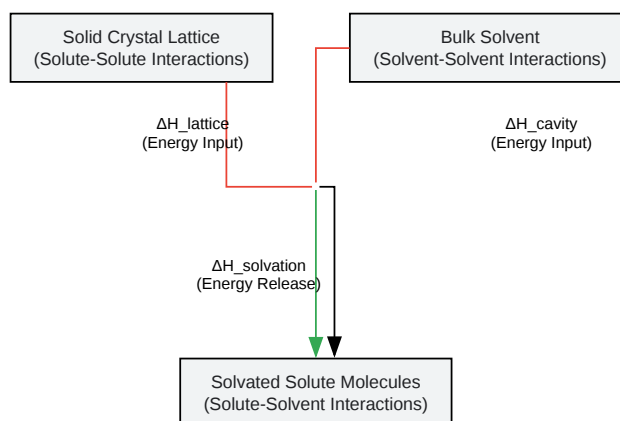
The molecule possesses both hydrogen bond donors (the carboxylic acid proton and the carbamate N-H) and acceptors (the four oxygen atoms), as nature suggests that significant energy (lattice energy) must be overcome for the molecule to dissolve.[12]

## The Thermodynamic Basis of Solubility

Solubility is an equilibrium phenomenon.[13] The dissolution of a crystalline solid into a solvent can be conceptualized as a two-step process:

- Crystal Lattice Disruption: Energy is required to overcome the intermolecular forces holding the molecules together in the solid state (Lattice Energy).
- Solvation: Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules (Solvation Energy).

The overall free energy change of dissolution ( $\Delta G_{\text{sol}}$ ) dictates the spontaneity of the process. For dissolution to occur, the energy released during solvation must exceed the energy required to break the crystal lattice and the solvent-solvent interactions. This relationship underscores why "like dissolves like"; polar solvents are effective at solvating polar solutes via hydrogen bonding interactions, while non-polar solvents better accommodate non-polar solutes via van der Waals forces.[14][15]



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Caption: Thermodynamic cycle of dissolution.

## Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method, which is established between the undissolved solid and the saturated solution. Kinetic solubility assays, often used in high-throughput screening, are faster but may not represent a true equilibrium state.[4][5][17]

## The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system. The key to ensuring trustworthiness is to sample the system at multiple, extended time points indicates that equilibrium has been reached.[\[18\]](#)[\[19\]](#)

#### Materials & Equipment:

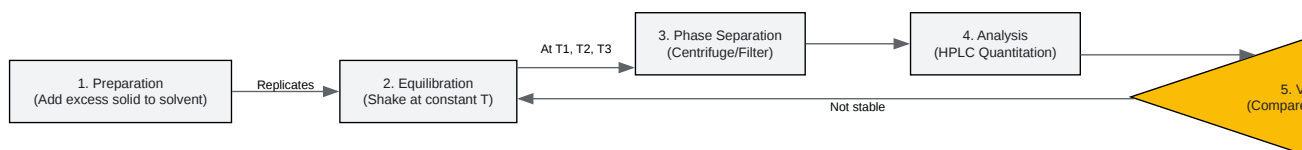
- **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** (solid)
- Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; water; ethanol; methanol)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- Analytical balance
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

#### Step-by-Step Methodology:

- Preparation:
  - Add an excess amount of solid **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** to a series of vials. The key is to ensure that undissolved solid remains, allowing for measuring a concentration, not a solubility limit.[\[18\]](#)
  - Add a precise volume of the desired solvent (e.g., 2 mL) to each vial. Prepare at least three replicates for each solvent condition.[\[20\]](#)
- Equilibration:
  - Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation.
  - Causality: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating faster dissolution and preventing the formation of a stagnant layer.
  - Allow the samples to equilibrate for an extended period. A common practice is to take measurements at 24, 48, and 72 hours.[\[18\]](#)
- Sample Separation (Phase Separation):
  - After the first time point (e.g., 24 hours), remove the vials from the shaker.
  - Allow the vials to sit undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant. To ensure no solid particles contaminate the sample, it must be filtered or centrifuged. Filtration is preferred for clarity.
  - Causality: This step is critical. Any carryover of solid particles will be dissolved upon dilution for analysis, leading to an erroneously high and inaccurate measurement.
- Analysis:
  - Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.
  - Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is essential.
  - For ionizable compounds, it is essential to measure the pH of the saturated solution at the end of the experiment, as the dissolution of an acidic compound is pH-dependent.[\[16\]](#)

- Validation of Equilibrium:

- Return the vials to the shaker and continue agitation.
- Repeat steps 3 and 4 at the subsequent time points (48 and 72 hours).
- Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically equivalent (e.g., varying by <5%).<sup>[13]</sup>



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Caption: Workflow for Shake-Flask Solubility Determination.

## Solubility Data Presentation

While extensive experimental solubility data for **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is not widely published, the following table provides their findings obtained via the protocol described above.

Table 1: Equilibrium Solubility of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** at 37°C

Solvent System	Final pH	Solubility (µg/mL)	Solubility (mM)
<b>0.1 N HCl (pH 1.2)</b>	<b>Record Value</b>	<b>Record Value</b>	<b>Calculate Value</b>
Acetate Buffer (pH 4.5)	Record Value	Record Value	Calculate Value
Phosphate Buffer (pH 6.8)	Record Value	Record Value	Calculate Value
Purified Water	Record Value	Record Value	Calculate Value
Ethanol	N/A	Record Value	Calculate Value
Methanol	N/A	Record Value	Calculate Value

| Propylene Glycol | N/A | Record Value | Calculate Value | |

## Key Factors Influencing Solubility

Several external factors can significantly alter the solubility of a compound.<sup>[14]</sup>

- Temperature:** For most solids, solubility increases with temperature as the dissolution process is often endothermic.<sup>[22][23]</sup> However, this is not universal.
- pH (for Ionizable Compounds):** As a carboxylic acid, **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is expected to be a weak acid. Its solubility will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, it will deprotonate to form a carboxylate salt, which is more polar and thus more soluble.
- Co-solvents:** The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous medium can increase the solubility of poorly water-soluble compounds.<sup>[3]</sup>
- Solid-State Properties:** The crystalline form (polymorph) of the solid can have a profound impact. Amorphous forms are generally more soluble than crystalline forms due to their lack of a crystal lattice, thus requiring less energy for dissolution.<sup>[2]</sup>

## Conclusion

A comprehensive understanding and accurate measurement of the solubility of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** are indispensable for development. This guide has detailed the theoretical underpinnings of solubility and provided a robust, self-validating protocol for its experimental determination. By carefully controlling experimental variables and confirming the attainment of true equilibrium, researchers can generate reliable and reproducible solubility data. This information is critical for optimizing formulation strategies in medicinal chemistry, process development, and formulation science, ultimately accelerating the path from discovery to clinical application.

## References

- AxisPharm. Equilibrium Solubility Assays URL: [https://www.axispharm.com/application/files/5216/2827/5869/Equilibrium\\_Solubility\\_Assay.pdf](https://www.axispharm.com/application/files/5216/2827/5869/Equilibrium_Solubility_Assay.pdf)
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007).
- Quora. (2017). How do you perform the shake flask method to determine solubility?. URL: <https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility>
- BioAssay Systems. Shake Flask Method Summary. URL: <https://www.bioassaysys.com/Shake-Flask-Method.html>
- Kovacs, Z., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: [https://www.dissolutiontech.com/issues/201502/DT201502\\_A02.pdf](https://www.dissolutiontech.com/issues/201502/DT201502_A02.pdf)
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Enamine. Shake-Flask Solubility Assay. URL: <https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay>
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: <https://www.protocols.io/view/shake-flask-aqueous-solubility-assay>
- Stepanov, K. S., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. URL: [https://www.researchgate.net/post/Can\\_anyone\\_tell\\_me\\_how\\_to\\_perform\\_equilibrium\\_solubility\\_studies\\_step\\_by\\_step\\_practically](https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically)
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- ChemicalBook. **(S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID** Safety Data Sheet. URL: <https://www.chemicalbook.com/ShowMSDSByChemicalName.aspx?cid=102936050>
- ChemicalBook. **(S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID** Properties. URL: <https://www.chemicalbook.com/ProductChemicalProperties.aspx?cid=102936050>
- ResearchGate. Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. URL: [https://www.researchgate.net/publication/372996191\\_Thermodynamic\\_modeling\\_of\\_pharmaceuticals\\_solubility\\_in\\_pure\\_mixed\\_and\\_supercritical\\_solvents](https://www.researchgate.net/publication/372996191_Thermodynamic_modeling_of_pharmaceuticals_solubility_in_pure_mixed_and_supercritical_solvents)
- Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. URL: <https://www.semanticscholar.org/paper/Experimental-and-Computational-Methods-Pertaining-to-Drug-Solubility-Jouyban/0273a0724599522198083a060d4737d2f4476a30>
- ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. URL: [https://www.researchgate.net/publication/372906103\\_An\\_evaluation\\_of\\_thermodynamic\\_models\\_for\\_the\\_prediction\\_of\\_drug\\_and\\_drug-like\\_molecule\\_solubility\\_in\\_organic\\_solvents](https://www.researchgate.net/publication/372906103_An_evaluation_of_thermodynamic_models_for_the_prediction_of_drug_and_drug-like_molecule_solubility_in_organic_solvents)
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. URL: <https://cdn.who.int/media/docs/default-source/qa/qas17-699-rev2-protocol-solubility.pdf>
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. URL: <https://lup.lub.lu.se/luur/id/urn:nbn:lu:se-2013-06-01-00000>
- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. URL: <https://www.pharmatutor.com/solubility-determination-in-drug-discovery-and-development>
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. URL: [https://www.researchgate.net/publication/291334610\\_1236\\_SOLUBILITY\\_MEASUREMENTS](https://www.researchgate.net/publication/291334610_1236_SOLUBILITY_MEASUREMENTS)
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures. URL: [https://www.researchgate.net/publication/354111113\\_Drug\\_Solubility\\_and\\_Dissolution\\_Thermodynamic\\_Approach\\_in\\_Various\\_Solvents\\_at\\_Different\\_Temperatures](https://www.researchgate.net/publication/354111113_Drug_Solubility_and_Dissolution_Thermodynamic_Approach_in_Various_Solvents_at_Different_Temperatures)
- ChemicalBook. **(S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID** CAS 102936-05-0. URL: <https://www.chemicalbook.com/ChemicalProductPage.aspx?cid=102936050>
- Bathori, N., et al. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Pharmaceutical Sciences.
- MySkinRecipes. **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**. URL: <https://www.myskinrecipes.com/th/69674-s-2-phenylcarbamoyloxy-propionic-acid>
- PubChem. 2-((Phenylcarbamoyl)oxy)propanoic acid. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/51886>
- AAT Bioquest. (2022). What factors affect solubility?. URL: <https://www.aatbio.com/resources/faq-factors-affecting-solubility>
- BYJU'S. Factors Affecting Solubility. URL: <https://byjus.com/chemistry/factors-affecting-solubility/>
- Santa Cruz Biotechnology. **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**. URL: <https://www.scbt.com/p/s-2-phenylcarbamoyloxy-propionic-acid>
- Sigma-Aldrich. Propionic Acid Safety Data Sheet. URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/w292419>
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. URL: [https://chem.libretexts.org/Bookshelves/General\\_Chemistry/Map%3AGeneral\\_Chemistry\\_\(Petrucchi\\_et\\_al.\)/13%3ASolutions\\_and\\_their\\_Physical\\_Properties/13.3%3AFactors\\_Affecting\\_Solubility](https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3AGeneral_Chemistry_(Petrucchi_et_al.)/13%3ASolutions_and_their_Physical_Properties/13.3%3AFactors_Affecting_Solubility)
- BASF. Propionic Acid Safety Data Sheet. URL: <https://products.basf.com/documents/pds/30041113/sds/sds-30041113-luprosil-gb-en.pdf>
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. URL: [https://chem.libretexts.org/Bookshelves/General\\_Chemistry/Book%3AGeneral\\_Chemistry\\_\(OpenSTAX\)/13%3AFundamental\\_Equilibrium\\_Concepts/13.3%3AFactors\\_Affecting\\_Solubility](https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3AGeneral_Chemistry_(OpenSTAX)/13%3AFundamental_Equilibrium_Concepts/13.3%3AFactors_Affecting_Solubility)
- DC Fine Chemicals. Propionic Acid Safety Data Sheet. URL: [https://www.dcfinechemicals.com/files/docs/sds/110910\\_sds\\_en.pdf](https://www.dcfinechemicals.com/files/docs/sds/110910_sds_en.pdf)
- Wikipedia. Propionic acid. URL: [https://en.wikipedia.org/wiki/Propionic\\_acid](https://en.wikipedia.org/wiki/Propionic_acid)
- SciSpace. LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT. URL: <https://typeset.io/publication/10.1016/j.jct.2019.04.001>

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## Sources

- 1. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. (S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. (S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID | 102936-05-0 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 2-((Phenylcarbamoyl)oxy)propanoic acid | C10H11NO4 | CID 51886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID CAS#: 102936-05-0 [m.chemicalbook.com]
- 12. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. asianpubs.org [asianpubs.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. pharमतutor.org [pharमतutor.org]
- 22. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 23. chem.libretexts.org [chem.libretexts.org]
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